6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide
Overview
Description
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide is an organic compound that belongs to the class of hydrazides It features a pyridine ring substituted with a 4-chlorophenyl group at the 6-position, a methyl group at the 2-position, and a carbohydrazide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-3-pyridinecarboxylic acid and 4-chlorobenzoyl chloride.
Formation of Intermediate: The 2-methyl-3-pyridinecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylic acid.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of azides or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-methylpyridine-3-carboxylic acid
- 6-(4-Chlorophenyl)-2-methylpyridine-3-amine
- 6-(4-Chlorophenyl)-2-methylpyridine-3-azide
Uniqueness
6-(4-Chlorophenyl)-2-methylpyridine-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the hydrazide group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-methylpyridine-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-11(13(18)17-15)6-7-12(16-8)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKITLXYMXOKNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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